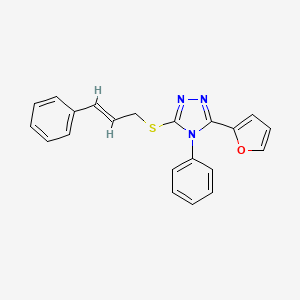

4-(2-Pyridyl)-1-((2,4,6-trimethylphenyl)sulfonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

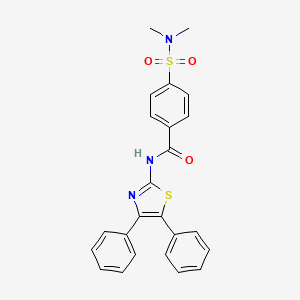

4-(2-Pyridyl)-1-((2,4,6-trimethylphenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiproliferative Activity in Cancer Research

One significant application of derivatives of piperazine compounds, similar to 4-(2-Pyridyl)-1-((2,4,6-trimethylphenyl)sulfonyl)piperazine, is in cancer research. A study synthesized various derivatives and tested their antiproliferative effect against human cancer cell lines. Among these compounds, some showed good activity, indicating potential as anticancer agents (Mallesha et al., 2012).

Antibacterial Applications

Piperazine derivatives have been explored for their antibacterial properties. A study on pyrido(2,3-d)pyrimidine derivatives, structurally related to piperazine, showed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa. This highlights their potential as antibacterial agents (Matsumoto & Minami, 1975).

Crystal Engineering and Co-Crystal Formation

Piperazine compounds are also utilized in crystal engineering. Research on co-crystals and salts of sulfadiazine involving piperazine derivatives demonstrated their application in modifying hydrogen-bond motifs and influencing crystal structures (Elacqua et al., 2013).

HIV-1 Reverse Transcriptase Inhibition

In the context of HIV research, bis(heteroaryl)piperazines, closely related to the queried compound, were synthesized and evaluated for their efficacy in inhibiting HIV-1 reverse transcriptase. This points to their potential role in HIV treatment (Romero et al., 1994).

Adenosine Receptor Antagonism

Piperazine derivatives are also studied for their role in antagonizing adenosine receptors. A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines showed high affinity and selectivity for A2B adenosine receptors, suggesting therapeutic potential in related diseases (Borrmann et al., 2009).

Drug Design Applications

Piperazine and its derivatives have established roles in drug design. They are used for introducing water-solubilizing elements into molecules and as scaffolds in bioactive compound design. This versatility highlights their significance in pharmaceutical development (Meanwell & Loiseleur, 2022).

Antimicrobial Activity of Piperazine Derivatives

Piperazine compounds, such as those containing the sulfonyl moiety, exhibit antimicrobial activity. This is evident from the synthesis and testing of novel derivatives for their antimicrobial properties (Ammar et al., 2004).

Mecanismo De Acción

Target of Action

Pyridinium salts, which are structurally similar to the compound , are known to be involved in a wide range of biological activities. They have been found to act as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .

Mode of Action

The exact mode of action would depend on the specific biological target. For example, as anti-cholinesterase inhibitors, these compounds could prevent the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability .

Biochemical Pathways

The affected pathways would depend on the specific biological activity. In the case of anti-cholinesterase activity, the cholinergic pathway would be affected .

Result of Action

The molecular and cellular effects would depend on the specific biological activity. For example, increased levels of acetylcholine due to anti-cholinesterase activity could lead to enhanced neurotransmission .

Propiedades

IUPAC Name |

1-pyridin-2-yl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-14-12-15(2)18(16(3)13-14)24(22,23)21-10-8-20(9-11-21)17-6-4-5-7-19-17/h4-7,12-13H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYWSNCIDSFVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2(1H)-Pyrimidinone, 4-amino-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-](/img/structure/B2509629.png)

![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2509630.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2509631.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509648.png)